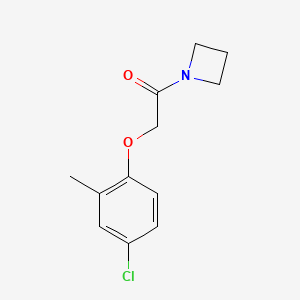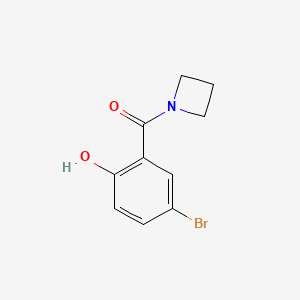
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone, also known as ACE, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone is not fully understood, but it is believed to work by inhibiting the production of certain enzymes involved in inflammation and pain. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain relief medications. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone in lab experiments is that it has been shown to have low toxicity in animal studies. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone is relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone. One area of focus could be further investigating its anti-inflammatory and analgesic properties, with the goal of developing new pain relief medications. Additionally, further research could be conducted on its potential use in the treatment of cancer, with the goal of developing new cancer treatments. Finally, research could be conducted to better understand the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone, which could lead to new insights into its potential applications.
Métodos De Síntesis
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone can be synthesized using a multi-step process involving the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the reaction of the resulting compound with 2-chloroethyl ethyl ether and azetidine. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has potential applications in scientific research, particularly in the field of pharmacology. 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-7-10(13)3-4-11(9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGEVLXKJEKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)







![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
